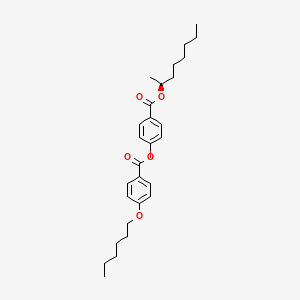
4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing organic molecule that is part of a class of compounds known as dioxaborolanes. These compounds are characterized by a boron atom connected to two oxygen atoms forming a five-membered ring, which also includes two carbon atoms. The tetramethyl groups attached to the boron atom increase the steric bulk and can influence the reactivity and stability of the molecule.
Synthesis Analysis
The synthesis of related dioxaborolane compounds has been explored through palladium-catalyzed borylation reactions. Arylbromides are borylated using a combination of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as EtOH or DMSO. This method has shown to be particularly effective for arylbromides with sulfonyl groups .
Molecular Structure Analysis
The molecular structure of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P21/c, with no significant intramolecular or intermolecular interactions involving the Lewis acidic boron atom . Another related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has an orthorhombic crystal structure with a tetracoordinated boron atom .
Chemical Reactions Analysis
The reactivity of dioxaborolane compounds can be manipulated through various organic reactions. For instance, the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere leads to the formation of a compound with a butyl group in an extended conformation and a dioxaborolane ring with a twisted conformation .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry : This compound is used in the synthesis of various organic compounds. For instance, it's involved in the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013). Similarly, it's used in the synthesis of borylated norbornadienes for Suzuki–Miyaura coupling reactions, demonstrating its role in molecular solar thermal energy storage (Schulte & Ihmels, 2022).
Crystal Structure and Density Functional Theory (DFT) Studies : The compound has been extensively studied for its crystal structure and molecular properties. Studies like the one by Liao et al. (2022) have used DFT to calculate its molecular structure, confirming the results with X-ray diffraction (Liao et al., 2022).
Development of New Building Blocks for Biologically Active Compounds : It's also used in developing new building blocks for the synthesis of biologically active compounds, as demonstrated in the synthesis of silicon-based drugs and odorants (Büttner et al., 2007).
Application in Polymer Chemistry for Solar Cell Development : The compound finds application in the synthesis of low band gap polymers for organic solar cell applications. Meena et al. (2018) reported its use in synthesizing N-substituted perylene diimide-based copolymers, indicating its potential in renewable energy technologies (Meena et al., 2018).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(3,3,5,5-tetramethylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29BO2/c1-13(2)9-12(10-14(3,4)11-13)17-18-15(5,6)16(7,8)19-17/h9H,10-11H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMFBRCBEYKITB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630949 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |
CAS RN |
859217-85-9 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)


